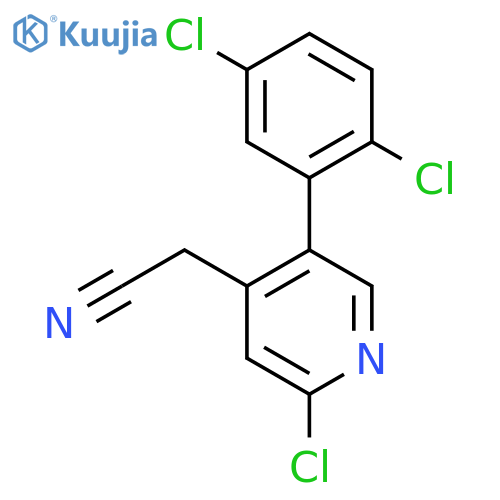

Cas no 1361733-50-7 (2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile)

1361733-50-7 structure

商品名:2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile

CAS番号:1361733-50-7

MF:C13H7Cl3N2

メガワット:297.567079782486

CID:4912706

2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile

-

- インチ: 1S/C13H7Cl3N2/c14-9-1-2-12(15)10(6-9)11-7-18-13(16)5-8(11)3-4-17/h1-2,5-7H,3H2

- InChIKey: INEGEZGWPIDSEW-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C1C=NC(=CC=1CC#N)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 327

- トポロジー分子極性表面積: 36.7

- 疎水性パラメータ計算基準値(XlogP): 4.4

2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026001632-1g |

2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile |

1361733-50-7 | 97% | 1g |

$1,814.40 | 2022-04-03 | |

| Alichem | A026001632-250mg |

2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile |

1361733-50-7 | 97% | 250mg |

$741.20 | 2022-04-03 | |

| Alichem | A026001632-500mg |

2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile |

1361733-50-7 | 97% | 500mg |

$980.00 | 2022-04-03 |

2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

1361733-50-7 (2-Chloro-5-(2,5-dichlorophenyl)pyridine-4-acetonitrile) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量